molecular formula C6H3F4N B1399116 2-(Difluoromethyl)-3,6-difluoropyridine CAS No. 1374659-43-4

2-(Difluoromethyl)-3,6-difluoropyridine

Cat. No.: B1399116
CAS No.: 1374659-43-4
M. Wt: 165.09 g/mol
InChI Key: QIMRMWXRNIWBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3,6-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The presence of fluorine atoms in the molecule enhances its metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug development.

Mechanism of Action

Target of Action

Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to target the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (odc), which is a powerful approach in the fight against diverse viruses .

Mode of Action

It’s worth noting that similar compounds like dfmo inhibit the enzyme ornithine decarboxylase (odc), which plays a crucial role in the polyamine biosynthetic pathway . This inhibition disrupts the pathway, affecting the growth and proliferation of cells.

Biochemical Pathways

Compounds with similar structures, such as dfmo, are known to impact the polyamine biosynthetic pathway . This pathway is essential for cell growth and proliferation, and its disruption can have significant downstream effects.

Pharmacokinetics

The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in the field of medication design .

Result of Action

Similar compounds like dfmo have shown to have a strong and advantageous binding affinity, with the negative number indicating stability . This suggests that 2-(Difluoromethyl)-3,6-difluoropyridine may also exhibit strong binding affinities, leading to significant molecular and cellular effects.

Action Environment

It’s worth noting that the biological environment can slightly change the molecular structure of similar compounds like dfmo . This suggests that environmental factors may also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)-3,6-difluoropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the compound’s reactivity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by altering the flux through metabolic pathways such as glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain proteases by forming stable complexes with the enzyme active sites . This inhibition can result in downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings are crucial for determining the safe and effective dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery to target tissues and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . These localizations can affect the compound’s activity and function, influencing its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,6-difluoropyridine typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of 3,6-difluoropyridine with difluoromethylating agents such as difluoromethyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of metal-based catalysts, such as palladium or copper, can facilitate the difluoromethylation reaction under milder conditions, making the process more scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3,6-difluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium or copper catalysts with organometallic reagents.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Difluoromethyl)-3,6-difluoropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, enhancing the pharmacokinetic properties of therapeutic agents.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds show improved efficacy.

    Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-3,6-difluoropyridine
  • 2-(Difluoromethyl)-4,5-difluoropyridine
  • 2-(Difluoromethyl)-3,5-difluoropyridine

Comparison: 2-(Difluoromethyl)-3,6-difluoropyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may offer distinct advantages in terms of metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(difluoromethyl)-3,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMRMWXRNIWBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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